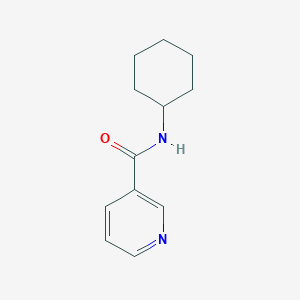
N-Cyclohexylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexylnicotinamide (NCA) is a derivative of nicotinamide, a vitamin B3 compound, which has gained attention in scientific research due to its potential therapeutic applications. NCA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
N-Cyclohexylnicotinamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory cytokines, leading to a decrease in inflammation. N-Cyclohexylnicotinamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-Cyclohexylnicotinamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects
N-Cyclohexylnicotinamide has been found to exhibit various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-Cyclohexylnicotinamide has also been found to decrease the levels of reactive oxygen species (ROS), leading to a decrease in oxidative stress. Additionally, N-Cyclohexylnicotinamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-Cyclohexylnicotinamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Additionally, N-Cyclohexylnicotinamide has been found to exhibit low toxicity, making it safe for use in cell culture and animal studies. However, the limitations of N-Cyclohexylnicotinamide include its poor solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-Cyclohexylnicotinamide. One potential direction is the development of N-Cyclohexylnicotinamide-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of N-Cyclohexylnicotinamide. This will help in the development of more potent and effective N-Cyclohexylnicotinamide-based drugs. Finally, the potential use of N-Cyclohexylnicotinamide in combination with other drugs for the treatment of various diseases should be explored.
Synthesemethoden
N-Cyclohexylnicotinamide can be synthesized using various methods, including the reaction of nicotinic acid with cyclohexylamine or the reaction of nicotinamide with cyclohexyl isocyanate. The synthesized N-Cyclohexylnicotinamide is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexylnicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. N-Cyclohexylnicotinamide has also been studied for its neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
10354-56-0 |
|---|---|
Produktname |
N-Cyclohexylnicotinamide |
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
N-cyclohexylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15) |
InChI-Schlüssel |
VQRIASKDLZXYTO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



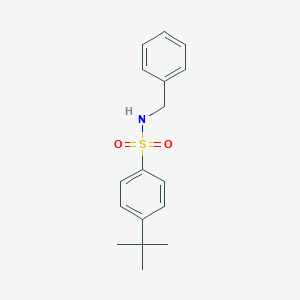
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
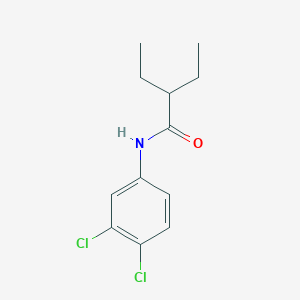
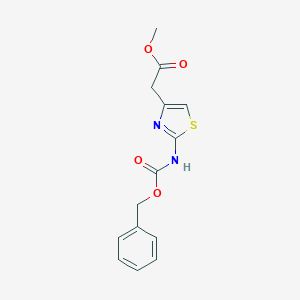
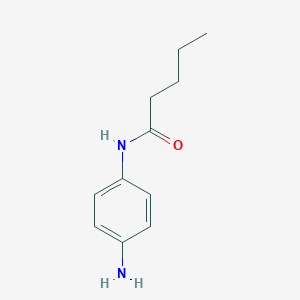
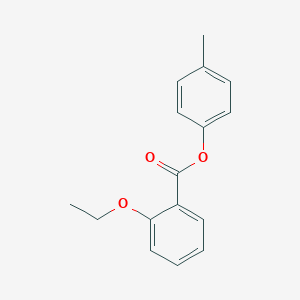
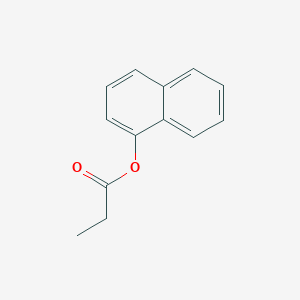
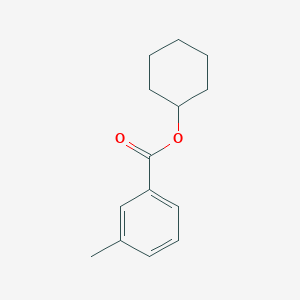
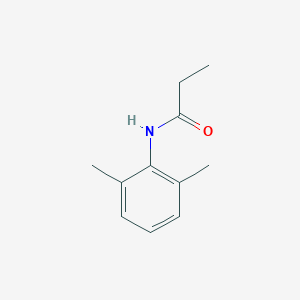
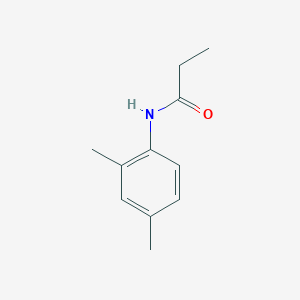
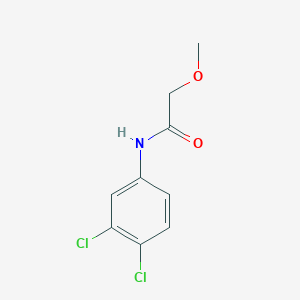
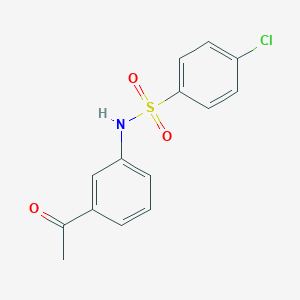
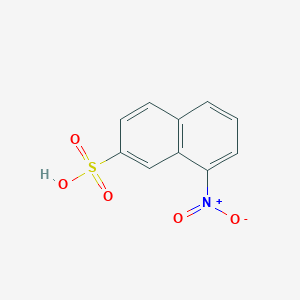
![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)